2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Overview
Description
The compound 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is a derivative of imidazo[4,5-b]pyridine, which is a bicyclic heteroaromatic compound. The structure of this compound includes a nitro group and a phenyl group, which can influence its electronic and steric properties. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the behavior of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine.
Synthesis Analysis
The synthesis of related compounds such as 2-phenylazo-5-nitro-6-methyl-pyridine and various hydrazo-compounds has been described . These syntheses involve the introduction of nitro and phenyl groups into the imidazo[4,5-b]pyridine core. The synthetic approaches to aza-analogues of benzimidazole N-oxides in the imidazo[4,5-b]pyridine series have also been explored, indicating possible pathways for the synthesis of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine .
Molecular Structure Analysis
X-ray structural investigations have been carried out on related compounds, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but does induce changes in electron density distribution . The crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine has been reported, showing non-classical hydrogen interactions and a planar conformation of the pyridine and phenyl rings .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, with findings such as the deoxygenation of nitroso derivatives leading to open-chain derivatives rather than the expected closed-ring structures . The presence of a nitro group has been shown to facilitate chlorine displacement in nucleophilic aromatic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through vibrational and NMR studies, as well as quantum chemical calculations . The vibrational characteristics of the hydrazo-bond and its relation to inter- and intra-molecular hydrogen bonds have been reported . The excited states of selected hydrazo-compounds have been studied, providing information on electronic transitions and luminescence properties .
Scientific Research Applications
Crystal Structures and Charge Distributions
Studies on 2-phenylimidazo[1,2-a]pyridine, including variants like 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide and 1-methyl-2-phenyl-6-nitro-imidazo[1,2-a]pyridinium iodide, show that the introduction of a nitro group does not fundamentally alter the compound's geometry but affects the electron density distribution. This results in notable cation-anion contacts in the structures, contributing to an understanding of the molecular interactions and charge distributions in such compounds (Tafeenko, Paseshnichenko & Schenk, 1996).
Metabolic Pathways and Protein Binding
The formation of adducts between 2-nitro-PhIP and rat serum albumin (RSA) has been studied, indicating interactions between this compound and proteins. These interactions are important for understanding the metabolism of such compounds and their potential implications in biological systems (Reistad, Frandsen, Grivas & Alexander, 1994).
Glutathione Conjugation and Glucuronide Conjugates
Research indicates that 2-nitro-PhIP can form glutathione conjugates in the liver, revealing insights into its metabolic processing and possible implications for genotoxic lesions and tumors (Alexander et al., 1991).
Mass Spectrometric Characterization
Mass spectrometry has been used to characterize the binding of N-oxidized metabolites of 2-nitro-PhIP to human serum albumin, providing insights into the compound's bioactivation and potential as a biomarker in carcinogenic studies (Peng & Turesky, 2011).
Impact on DNA and Mitochondrial Function
Research has shown that 2-nitro-PhIP can affect mitochondrial electron transport activities in various rat tissues. This highlights its potential impact on cellular function and mitochondrial health (Sugiyama, Takasawa, Hayakawa, Esumi & Ozawa, 1993).
Development and Validation of Assays
Efforts have been made to develop and validate assays for analyzing 2-nitro-PhIP and its metabolites in various biological matrices. This is crucial for toxicokinetic studies and understanding the compound's behavior in biological systems (Teunissen, Vlaming, Rosing, Schellens, Schinkel & Beijnen, 2010).
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156035 | |
Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |
CAS RN |
129018-59-3 | |
Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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